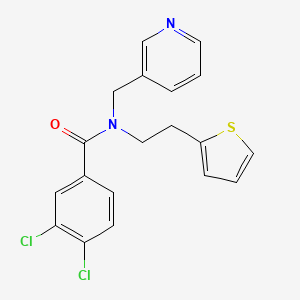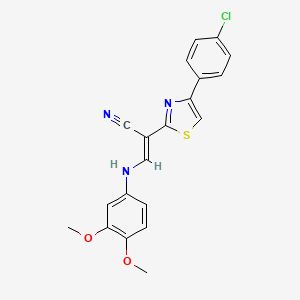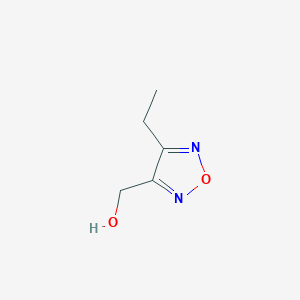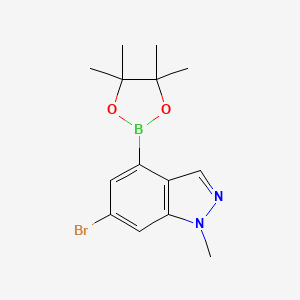![molecular formula C18H16Cl3N3OS2 B2575038 {5-[(4-Chlorbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-Dichlorbenzyl Sulfoxid CAS No. 344271-72-3](/img/structure/B2575038.png)
{5-[(4-Chlorbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-Dichlorbenzyl Sulfoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a useful research compound. Its molecular formula is C18H16Cl3N3OS2 and its molecular weight is 460.82. The purity is usually 95%.
BenchChem offers high-quality {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
11β-Hydroxysteroid-Dehydrogenase-Typ-1 (11β-HSD1)-Hemmung
Diese Verbindung wurde als potenzieller 11β-HSD1-Inhibitor identifiziert . Das Enzym 11β-HSD1 spielt eine entscheidende Rolle bei der Regulierung des Cortisolspiegels, indem es inaktives Cortison in aktives Cortisol umwandelt. Die Hemmung von 11β-HSD1 hat therapeutische Auswirkungen auf Erkrankungen wie das metabolische Syndrom, Diabetes und Fettleibigkeit. Durch die Blockierung dieses Enzyms kann die Verbindung zur Modulation des Glukokortikoidstoffwechsels beitragen.
Strukturanalyse und Kristallpackung
Die 3D-Struktur der Verbindung wurde durch Einkristall-Röntgenbeugung bestätigt. Die Hirshfeld-Oberflächenanalyse ergab wichtige Wasserstoffbrückenbindungs-Wechselwirkungen (H … H, C-H … C, C-H … Cl und C-H … N), die zur intermolekularen Stabilisierung im Kristallgitter beitragen. Interessanterweise zeigten Berechnungen der Dichtefunktionaltheorie (DFT), dass die Kristallstruktur nicht die absolute Minimumkonformation ist, was darauf hindeutet, dass Kristallpackungskräfte ihre Konformation maßgeblich beeinflussen .
Elektronische Eigenschaften und Bindungsinteraktionen
DFT-Berechnungen lieferten auch Einblicke in die elektronischen Eigenschaften der Verbindung. Die Energien der Grenzorbitale und die Nettoatomladungen wurden berechnet, wobei Bereiche des Moleküls hervorgehoben wurden, die mit dem aktiven Zentrum von 11β-HSD1 interagieren können. Moleküldocking-Experimente zeigten außerdem wichtige intermolekulare Wechselwirkungen zwischen der Verbindung und 11β-HSD1, was ihr Potenzial als Medikamentenkandidat unterstützt .
Antivirale Aktivität
Obwohl in der zitierten Studie nicht explizit erwähnt, lohnt es sich, die antiviralen Eigenschaften der Verbindung zu untersuchen. Ähnliche Triazolderivate haben eine antivirale Aktivität gegen verschiedene Viren gezeigt. Die Untersuchung ihrer Auswirkungen auf die Virusreplikation könnte ein wertvoller Ansatz für weitere Forschung sein .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXBHZYAFQESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2574955.png)


![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide](/img/structure/B2574963.png)
![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)



![3-(3-aminopropyl)-6-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B2574969.png)

![3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2574973.png)
![(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B2574976.png)


